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Compound of Interest

Compound Name: SR7826

Cat. No.: B610979 Get Quote

Technical Support Center: SR7826
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers interpret conflicting data from studies involving the LIMK inhibitor,

SR7826.

Frequently Asked Questions (FAQs)
Q1: We observe off-target effects in our cellular assays with SR7826, even though it's

described as a selective LIMK1 inhibitor. Why is this happening?

A1: While SR7826 is a potent inhibitor of LIMK1 with a reported IC50 of 43 nM, studies have

revealed potential off-target activities, especially at higher concentrations.[1][2] A screening

against 61 kinases showed that at a 1 µM concentration, SR7826 inhibited both LIMK1 and

Stearoyl-CoA desaturase-1 (STK16) with over 80% inhibition.[1][2] Furthermore, some reports

describe SR7826 as having significant off-target effects and sufficient promiscuity across the

kinome, which might limit its utility as a highly specific LIMK investigative tool.[3][4]

Troubleshooting:

Concentration Optimization: We recommend performing a dose-response curve to determine

the minimal effective concentration in your specific model to minimize off-target effects.
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Control Experiments: Include control groups treated with other LIMK inhibitors or use genetic

knockdown/knockout of LIMK1 to validate that the observed phenotype is indeed LIMK1-

dependent.

Q2: There are conflicting reports on the efficacy of SR7826 in the central nervous system

(CNS). Some studies show positive effects in Alzheimer's disease models, while others report

poor brain penetration. Can SR7826 be used for in vivo CNS studies?

A2: This is a critical point of conflicting data. One study using hAPPJ20 mice, a model for

Alzheimer's disease, reported that oral administration of SR7826 rescued amyloid-beta-

induced spine loss in the hippocampus.[5][6] However, a separate pharmacokinetic study

reported that SR7826 has poor brain penetration with a brain-to-plasma (B/P) ratio of 0.02,

which would typically limit its effectiveness for CNS applications.[4]

Possible Explanations & Troubleshooting:

High Peripheral Efficacy with Downstream CNS Effects: It is possible that the observed

positive effects in the Alzheimer's model are due to a potent peripheral mechanism that has

secondary effects on the CNS.

Model-Specific Differences: The blood-brain barrier integrity can be compromised in certain

disease models, which might allow for greater penetration of compounds that would

otherwise be excluded.

Direct Intracerebral Administration: For CNS-specific inquiries, consider direct administration

methods like intracerebroventricular (ICV) injection to bypass the blood-brain barrier.

Alternative Compounds: For CNS studies, it may be beneficial to consider alternative LIMK

inhibitors with proven brain penetrance, such as FRAX486 (B/P = 1.35), although it should

be noted that FRAX486 is a dual LIMK/PAK inhibitor and its clinical development was halted

due to toxicity.[4][7]

Q3: What is the reported toxicity profile of SR7826?

A3: In a study involving daily oral gavage of SR7826 to hAPPJ20 mice for 11 days, no toxicity,

weight loss, or liver impact was observed.[5][6] However, comprehensive toxicology studies on

SR7826 are not widely published. It is worth noting that the clinical development of a
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structurally related dual LIMK/PAK inhibitor, FRAX486, was halted due to toxicity concerns.[4]

[7]

Recommendations:

Pilot Toxicity Studies: Always conduct preliminary toxicity studies in your specific animal

model and at your intended dose range.

Monitor Animal Health: Closely monitor animals for any signs of adverse effects, including

weight loss, behavioral changes, and organ-specific toxicity markers.

Data Summary Tables
Table 1: In Vitro Inhibitory Activity of SR7826

Target IC50 Cell Line Assay Type Reference

LIMK1 43 nM -
Biochemical

Assay
[1][2]

ROCKI 5536 nM -
Biochemical

Assay

ROCKII 6565 nM -
Biochemical

Assay

Cofilin

Phosphorylation
470 nM A7r5 Cellular Assay [1][2]

Cofilin

Phosphorylation
< 1 µM PC-3 Cellular Assay [1][2]

LIMK1 & STK16
≥80% inhibition

at 1 µM
-

Kinase Panel

Screen
[1][2]

Table 2: In Vivo Pharmacokinetics and Efficacy of SR7826
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Species Model
Dosing Route
& Regimen

Key Findings Reference

Rat - 1 mg/kg IV

t1/2 = 2.2 h, CL =

5.2 mL/min/kg,

AUC = 8.4 µM*h,

Cmax = 7.7 µM

[2][8]

Rat - 2 mg/kg Oral
36% oral

bioavailability
[2][8]

Mouse
hAPPJ20

(Alzheimer's)

10 mg/kg Oral,

daily for 11 days

Rescued Aβ-

induced

hippocampal

spine loss; No

observed toxicity

[5][6][8]

Mouse - -

Poor brain

penetration (B/P

ratio = 0.02)

[4]

Experimental Protocols
Protocol 1: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

Animal Model: 6-month-old hAPPJ20 mice.[5]

Compound Administration: SR7826 was administered daily for 11 days via oral gavage.[5][6]

Vehicle Control: The specific vehicle used was 0.5% Carboxymethylcellulose (CMC).[6]

Endpoint Analysis: Following the treatment period, brain tissue was collected for analysis of

dendritic spine density and morphology, as well as levels of soluble and insoluble Aβ42.[5][6]

Protocol 2: Pharmacokinetic Studies in Rats

Intravenous Administration: SR7826 was administered as a single dose of 1 mg/kg.[2][8]

Oral Administration: SR7826 was administered as a single dose of 2 mg/kg.[2][8]
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Sample Collection: Blood samples were collected at various time points post-administration

to determine plasma concentrations of SR7826.

Analysis: Plasma concentrations were used to calculate key pharmacokinetic parameters

including half-life (t1/2), clearance (CL), area under the curve (AUC), maximum

concentration (Cmax), and oral bioavailability.[2][8]
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Caption: The LIMK signaling pathway and the inhibitory action of SR7826.
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Caption: Workflow for in vivo efficacy testing of SR7826 in an Alzheimer's model.
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Caption: Logical relationship of conflicting data on SR7826's CNS activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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